molecular formula C23H18N4O2S B2746918 6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 946378-96-7

6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

カタログ番号: B2746918
CAS番号: 946378-96-7
分子量: 414.48
InChIキー: SFJJWYBHIUZUKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure, featuring a quinoxaline core fused with a pyrazole ring, and bearing sulfonyl and phenyl substituents, lends it distinct properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available quinoxaline and pyrazole derivatives.

  • Reaction Steps: The synthesis involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent coupling with the quinoxaline core.

    • Step 1: Formation of 3-phenyl-4,5-dihydro-1H-pyrazole via a condensation reaction of phenylhydrazine with an appropriate diketone.

    • Step 2: Sulfonylation of the pyrazole ring using phenylsulfonyl chloride under basic conditions.

    • Step 3: Coupling of the sulfonylated pyrazole intermediate with quinoxaline using a palladium-catalyzed cross-coupling reaction.

  • Reaction Conditions: Typical conditions involve the use of solvents such as dichloromethane or toluene, and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions, automation, and continuous flow techniques to enhance yield and efficiency.

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions at the pyrazole ring or the quinoxaline core.

  • Reduction: Reduction of the compound may target the quinoxaline ring or the sulfonyl group.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline moiety.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

  • Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in suitable solvents.

  • Substitution: Various halogenating agents or nucleophiles under controlled temperatures and solvents.

Major Products Formed:

  • Oxidation Products: Quinoxaline N-oxide or oxidized pyrazole derivatives.

  • Reduction Products: Reduced quinoxaline or desulfonylated products.

  • Substitution Products: Substituted quinoxaline derivatives depending on the specific reagents used.

Chemistry:

  • Catalysis: Used as a ligand or intermediate in the synthesis of complex catalysts.

  • Material Science: Incorporated into organic materials for electronic applications.

Biology:

  • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes or proteins.

Medicine:

  • Drug Development: Explored as a lead compound for developing therapeutics targeting various diseases.

Industry:

  • Chemical Manufacturing: Employed in the synthesis of fine chemicals and specialty polymers.

作用機序

Mechanism: The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Molecular Targets and Pathways:

  • Enzyme Inhibition: Interacts with active sites of enzymes, altering their activity.

  • Receptor Binding: Binds to specific receptors, influencing cellular signaling pathways.

類似化合物との比較

  • 5-phenyl-3-(phenylsulfonyl)-1H-pyrazole-4-carboxamide

  • 2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)benzimidazole

This compound holds promise for a variety of applications, and ongoing research continues to uncover its potential in multiple scientific domains.

特性

IUPAC Name

6-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c28-30(29,19-9-5-2-6-10-19)27-23(16-21(26-27)17-7-3-1-4-8-17)18-11-12-20-22(15-18)25-14-13-24-20/h1-15,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJJWYBHIUZUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。